molecular formula C9H8BrN3 B2839542 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole CAS No. 1781447-22-0

5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B2839542
CAS No.: 1781447-22-0
M. Wt: 238.088
InChI Key: GBBXCWDUAWYDSI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with methyl isothiocyanate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The bromophenyl group can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.

Major Products

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the bromophenyl group with another aromatic ring.

Scientific Research Applications

5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole depends on its specific application:

    Biological Targets: In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-1H-1,2,4-triazole: Lacks the methyl group, which may affect its reactivity and binding properties.

    5-(4-Chlorophenyl)-1-methyl-1H-1,2,4-triazole: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.

    5-(4-Bromophenyl)-1-methyl-1H-1,3,4-triazole: Variation in the triazole ring structure can lead to differences in chemical behavior and biological activity.

Uniqueness

5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable scaffold in the design of new compounds with tailored properties for various applications.

Properties

IUPAC Name

5-(4-bromophenyl)-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-13-9(11-6-12-13)7-2-4-8(10)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBXCWDUAWYDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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